molecular formula C36H44N4 B173376 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane CAS No. 18084-64-5

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

Cat. No. B173376
CAS RN: 18084-64-5
M. Wt: 532.8 g/mol
InChI Key: VXOJKUWHCFFUCO-UHFFFAOYSA-N
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Description

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic ligand . It is a tetrabenzylated derivative of cyclam . In its solid state, it behaves as a fluoride receptor .


Synthesis Analysis

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane can be synthesized through improved routes . The product is obtained by crystallization after the reaction mixture is alkalized .


Molecular Structure Analysis

The molecular structure of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is C36H44N4 . It is structurally simple, symmetrical, and polyfunctional .


Chemical Reactions Analysis

The four benzyl groups of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane provide strong adsorption capacity for polycyclic aromatic hydrocarbons (PAHs) due to their π–π stacking interaction .


Physical And Chemical Properties Analysis

The boiling point of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane is 639.2±50.0 C at 760 mmHg and its melting point is 140-142 C . It has a molecular weight of 532.77 .

Scientific Research Applications

Synthesis and Characterization

  • Bifunctional Chelators for Imaging Agents : A study by Riss et al. (2012) details the synthesis of bifunctional chelators like 1,7-bis-(4-aminobenzyl)-1,4,7,10-tetraaza-cyclododecane-4,10-diacetic acid. These compounds are crucial for creating bivalent imaging agents in molecular imaging (Riss et al., 2012).

  • Chiral Cyclens : Kobayashi et al. (1994) investigated the structures of salts of chiral cyclens (1,4,7,10-tetraazacyclododecane), which are significant in stereoselective synthesis and applications (Kobayashi et al., 1994).

  • Metallosupramolecular Architectures : A study by Hawes et al. (2014) explored how cyclen-derived ligands can self-assemble into discrete and polymeric metallosupramolecular structures, demonstrating the versatility of these compounds in forming complex geometries (Hawes et al., 2014).

Catalysis and Chemical Reactions

  • RNA Cleavage and Transesterification : Chin and Morrow (1994) evaluated lanthanide complexes of cyclen derivatives for their ability to promote RNA cleavage and phosphate diester transesterification, highlighting the potential use in biochemical reactions and drug development (Chin & Morrow, 1994).

  • Hydrofunctionalization Catalysis : Schuhknecht et al. (2018) reported the use of ytterbium complexes supported by a macrocyclic ligand in olefin hydrofunctionalization catalysis, indicating potential applications in organic synthesis (Schuhknecht et al., 2018).

Biomedical Applications

  • MRI Contrast Agents : Baek et al. (2017) synthesized a macrocyclic Gd chelate based on a cyclododecane cage, demonstrating its efficacy as a hepatobiliary MRI contrast agent, which is crucial for liver cancer imaging (Baek et al., 2017).

  • DOTA-Peptide Conjugates : De Leon-Rodriguez and Kovács (2008) reviewed the synthesis and biomedical applications of DOTA (a derivative of cyclododecane) peptide conjugates in targeted imaging and therapeutic radiopharmaceuticals (De Leon-Rodriguez & Kovács, 2008).

Environmental Applications

  • Extraction of Environmental Pollutants : Zou et al. (2013) developed a magnetic solid-phase extraction method using 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane modified nanoparticles for analyzing polycyclic aromatic hydrocarbons in environmental water samples (Zou et al., 2013).

Safety And Hazards

When handling 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The versatility of 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane and its derivatives, such as DOTA, has driven research into the chemistry of these compounds and the modification of the substituent pendant arms of this macrocycle to create functional, targeted, and dual-modal imaging agents . This has significant implications for the field of diagnostic imaging .

properties

IUPAC Name

1,4,7,10-tetrabenzyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4/c1-5-13-33(14-6-1)29-37-21-23-38(30-34-15-7-2-8-16-34)25-27-40(32-36-19-11-4-12-20-36)28-26-39(24-22-37)31-35-17-9-3-10-18-35/h1-20H,21-32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOJKUWHCFFUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330261
Record name 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane

CAS RN

18084-64-5
Record name 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18084-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10-Tetrabenzyl-1,4,7,10-tetraazacyclododecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
D Kong, L Meng, L Song, Y Xie - Transition Metal Chemistry, 1999 - Springer
A new macrocyclic ligand, 1,4,7,10-tetrakisbenzyl-1,4,7,10-tetraazacyclododecane (L) and its three new divalent metal complexes of general formula: M(NO 3 ) 2 (L)nH2O [M = Co(1), Ni(…
Number of citations: 31 link.springer.com
X Zhang, H Li, D Kong, F Wan - 2022 - researchsquare.com
7-dibenzyl-1, 4, 7, 10-tetraazacyclododecane is a crucial intermediate in the preparation of tetra-armed 1, 4, 7, 10-tetraazacyclododecane (two benzyl groups at N1-and N7-positions …
Number of citations: 3 www.researchsquare.com
RS Ranganathan, RK Pillai, N Raju, H Fan… - Inorganic …, 2002 - ACS Publications
This work describes the synthesis and the conformational properties of new polymethylated macrocyclic ligands of potential interest for magnetic resonance imaging. M4cyclen, (2S,5S,…
Number of citations: 62 pubs.acs.org
MC Styka, RC Smierciak, EL Blinn… - Inorganic …, 1978 - ACS Publications
Copper (II) complexes of 1, 4, 7, 10-tetraazacyclododecane (cyclen) and 1, 4, 7, 10-tetrabenzyl-1, 4, 7, 10-tetraazacyclododecane (tbcyclen) have been prepared. They includeCu (…
Number of citations: 119 pubs.acs.org
GA Kalligeros, EL Blinn - Inorganic Chemistry, 1972 - ACS Publications
, NCH2C6H5 because it can be prepared much easier than cyclen and the steric crowding due to the 7V-benzyl groups might force the resulting nickel (II) complex to a reduced co-…
Number of citations: 40 pubs.acs.org
JH Coates, DA Hadi, SF Lincoln, HW Dodgen… - Inorganic …, 1981 - ACS Publications
Ni ([12] aneN4) 2++ 2H20;= d Ni ([12] aneN4) H202++ H20 Ni ([12] aneN4)(H20) 22+ in which the equilibrium fci/ki is considered to be rate determining in the establishment of the …
Number of citations: 44 pubs.acs.org
XQ Zhu, WH Cao, SD Su, XT Wu, TL Sheng - Dalton Transactions, 2020 - pubs.rsc.org
A series of quinonoid-bridged dicobalt compounds [(N4Co)2LX](ClO4)2 (1–4) (X = H, Cl, Br and OMe; N4 = 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane) are synthesized and …
Number of citations: 6 pubs.rsc.org
M Sarno, E Ponticorvo, C Cirillo… - CHEMICAL …, 2016 - researchgate.net
In this paper a novel approach to the preparation of a solid-phase extraction sorbent, 1, 4, 7, 10-tetrabenzyl-1, 4, 7, 10-tetraazacyclododecane (TBCD)/magnetic nanoparticles, was …
Number of citations: 14 www.researchgate.net
AK Mondal, A Mondal, S Konar - Magnetochemistry, 2019 - mdpi.com
Two penta-coordinate Co II complexes with formulae [Co(14-TMC)Cl](BF 4 ) (1, 14-TMC = 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane) and [Co(12-TBC)Cl](ClO 4 )·(MeCN) (…
Number of citations: 12 www.mdpi.com
M Sarno, E Ponticorvo, M Martorelli… - Advanced Science …, 2017 - ingentaconnect.com
A sorbent, 1,4,7,10-tetrabenzyl-1,4,7,10 tetraazacyclododecane (TBCD)/Fe3O4 nanoparticles (Fe3O4@OA- OAL_TBCD), was prepared by an easy approach and successfully applied …
Number of citations: 2 www.ingentaconnect.com

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